molecular formula C6H3BrN2O4 B145926 1-Bromo-2,4-dinitrobenzene CAS No. 584-48-5

1-Bromo-2,4-dinitrobenzene

Cat. No.: B145926
CAS No.: 584-48-5
M. Wt: 247 g/mol
InChI Key: PBOPJYORIDJAFE-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dinitrobenzene is an intermediate in the synthesis of dinitrophenylhydrazone (DNPH) derivatives of an aliphatic aldehyde found in mainstream cigarette smoke.
2,4-dinitrobromobenzene is an organobromine compound that is bromobenzene substituted at C-2 and -4 with nitro groups. It is an organobromine compound and a C-nitro compound.

Scientific Research Applications

Synthesis and Material Science

1-Bromo-2,4-dinitrobenzene serves as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its synthesis from bromobenzene by nitration in water yields a high purity product, demonstrating its importance in chemical manufacturing (Xuan et al., 2010).

Electrochemical Studies

The compound's electrochemical behavior has been studied for various halodinitrobenzenes, including this compound. This research has implications for obtaining products like 2,2′,4,4′-tetranitrobiphenyl, which are difficult to achieve through traditional procedures (Gallardo et al., 2000).

Reaction Kinetics

Research on related compounds like 1-chloro-2,4-dinitrobenzene in micellar solutions has helped understand the kinetics of reactions involving similar structures. This can provide insights into the reactivity of this compound in various environments (Graciani et al., 2003).

Halogen Mobility

Studies on the mobility of halogens in reactions involving 1-halo-2,4-dinitro-benzenes contribute to our understanding of the reactivity and substitution patterns of this compound (Cortier et al., 2010).

Environmental and Analytical Chemistry

This compound and its analogs have been studied in environmental and analytical chemistry contexts, such as in the degradation of related compounds in aqueous solutions and electrochemical sensing (Quiroz et al., 2014); (Ruiz-Córdova et al., 2018).

Mechanism of Action

Target of Action

1-Bromo-2,4-dinitrobenzene is a chemical compound that has been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) . Therefore, its primary targets are proteins and enzymes involved in these biochemical processes.

Mode of Action

The mode of action of this compound involves its interaction with these proteins and enzymes. It is reactive towards reducing agents such as Sn/HCl and H2/Pd to form 2,4-diaminobromobenzene . This suggests that it can undergo redox reactions, which could lead to changes in the structure and function of its targets.

Biochemical Pathways

The compound may also affect the prostaglandin D2 synthase pathway, given its use in PGDS assays .

Pharmacokinetics

Its solubility in water and methanol suggests that it may be readily absorbed and distributed in the body Its reactivity towards reducing agents suggests that it may undergo metabolic transformations

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interactions with its targets. For example, its use in GST assays suggests that it may affect the activity of this enzyme, potentially influencing cellular detoxification processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity towards reducing agents suggests that its action may be influenced by the redox environment . Additionally, its solubility in water and methanol suggests that its action and stability may be affected by the solvent environment.

Safety and Hazards

1-Bromo-2,4-dinitrobenzene is harmful if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

1-Bromo-2,4-dinitrobenzene has been used in the preparation of 2,4-dinitrophenol and as a substrate in protein determination and GST assay of chicken and rat PGDS . This suggests potential future directions in these areas.

Biochemical Analysis

Biochemical Properties

1-Bromo-2,4-dinitrobenzene interacts with various biomolecules in biochemical reactions. It is used as a substrate in the glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) . The nature of these interactions involves the compound acting as a substrate for the enzyme, facilitating the biochemical reactions.

Cellular Effects

It is known that the compound is used in the preparation of 2,4-dinitrophenol , which influences cell function by uncoupling oxidative phosphorylation, affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate in biochemical reactions. In the glutathione S-transferase (GST) assay, it interacts with the enzyme prostaglandin D2 synthase (PGDS), facilitating the conversion of glutathione .

Metabolic Pathways

It is known that the compound is used in the preparation of 2,4-dinitrophenol , which is involved in metabolic pathways related to energy production in cells.

Properties

IUPAC Name

1-bromo-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
Source PubChem
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InChI Key

PBOPJYORIDJAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3BrN2O4
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DSSTOX Substance ID

DTXSID3060403
Record name Benzene, 1-bromo-2,4-dinitro-
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Molecular Weight

247.00 g/mol
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Physical Description

Yellow powder; [Aldrich MSDS]
Record name 1-Bromo-2,4-dinitrobenzene
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CAS No.

584-48-5
Record name 1-Bromo-2,4-dinitrobenzene
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Record name 1-Bromo-2,4-dinitrobenzene
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Record name Benzene, 1-bromo-2,4-dinitro-
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Record name Benzene, 1-bromo-2,4-dinitro-
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Record name 1-bromo-2,4-dinitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Bromo-2,4-dinitrobenzene's structure in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis due to the presence of the bromine atom, which can be readily substituted by various nucleophiles. [, , ] This makes it valuable for building complex molecules, particularly benzimidazole derivatives. [] The electron-withdrawing nitro groups further enhance the reactivity of the bromine atom towards nucleophilic attack.

Q2: How does this compound compare to other reagents in nucleophilic aromatic substitution reactions?

A2: Studies comparing microwave-assisted and traditional reflux methods for nucleophilic aromatic substitution reactions using this compound with various nucleophiles (thiocyanate, ethylamine, and diethylamine) demonstrate that microwave irradiation significantly accelerates the reaction, resulting in shorter reaction times and improved yields. [] This highlights the potential for greener and more efficient synthetic methodologies.

Q3: What role does this compound play in the synthesis of N-Heterocyclic Carbenes (NHCs)?

A3: Researchers have utilized this compound to synthesize NHCs with a 2,4-dinitrophenyl (DNP) substituent. [] These DNP-substituted NHCs exhibit unique electronic properties, decreasing the σ-donating ability and increasing the π-accepting ability of the carbenic carbon in their corresponding rhodium and gold complexes. [] This ability to fine-tune the electronic properties of NHCs is crucial for developing efficient catalysts.

Q4: Can you elaborate on the application of this compound in emulsion polymerization?

A4: Research indicates that this compound acts as a retarder in the emulsion polymerization of styrene. [] This retardation occurs through the reaction of growing polymer radicals with the this compound molecule, forming a less reactive radical species. [] This interaction effectively controls the rate of polymerization and influences the final polymer molecular weight.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Characterizing this compound and its derivatives typically involves a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information on the compound's functional groups, structure, and molecular weight, respectively. Single-crystal X-ray diffraction has been used to determine the crystal structure of this compound. [, ]

Q6: Are there environmental concerns associated with this compound?

A6: While the provided research papers do not extensively discuss the environmental impact of this compound, it is crucial to acknowledge its potential hazards. As with many halogenated aromatic compounds, proper handling, waste management, and exploration of greener alternatives are essential considerations for minimizing environmental risks. []

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